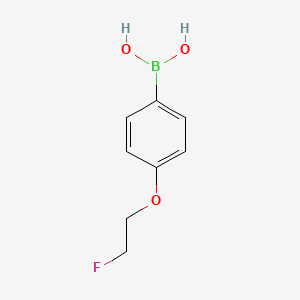

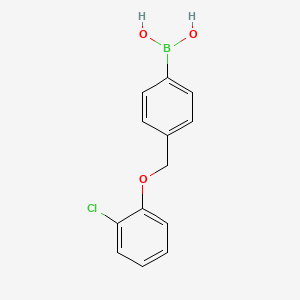

(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

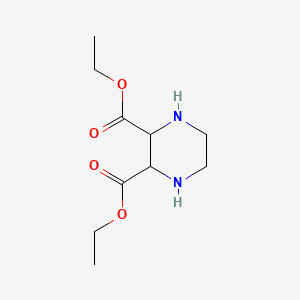

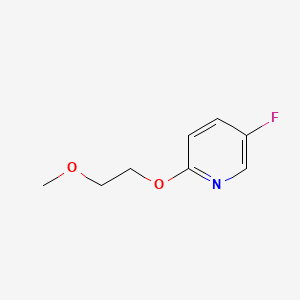

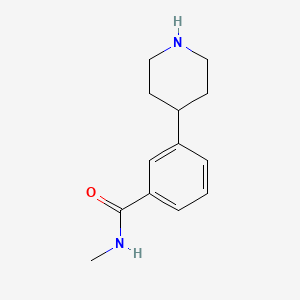

“(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a type of organoboron compound . It has a molecular formula of C13H12BClO3 and an average mass of 262.497 Da .

Molecular Structure Analysis

The molecular structure of “(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a phenyl ring. The phenyl ring is further substituted with a methyl group and a chlorophenoxy group .Applications De Recherche Scientifique

Sensing Applications

Phenylboronic acids, including derivatives like 4-(2-CHLOROPHENOXYMETHYL)PHENYLBORONIC ACID , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, particularly in the development of sensors for biological molecules that contain diol groups .

Blood Sugar Sensing

A specific application of phenylboronic acid derivatives is in the rapid fluorescent sensing of glucose in blood. A phenylboric acid functionalized carbon dot was synthesized for this purpose, showing a quick response time and a wide detection range, which could be relevant for the compound .

Binding Affinity Studies

The high binding affinity of phenylboronic acid-functionalized particles to biological molecules like adenosine and catechol has been demonstrated. This suggests potential applications in biochemical research where selective binding is crucial .

Orientations Futures

Boronic acids are valuable building blocks in organic synthesis and have applications in various fields including catalysis, materials science, biology, and imaging . Future research may focus on developing new synthesis methods and exploring new applications for boronic acids, including “(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid”.

Mécanisme D'action

Target of Action

The primary target of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound participates in the Suzuki–Miyaura cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role as an organoboron reagent in this process contributes to the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its stability and ease of preparation contribute to its bioavailability in the Suzuki–Miyaura cross-coupling reaction .

Result of Action

The result of the action of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .

Action Environment

The action of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound’s stability and environmental benignity also contribute to its efficacy under these conditions .

Propriétés

IUPAC Name |

[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBHOOOPDUHDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681341 |

Source

|

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-69-6 |

Source

|

| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)